molecular formula C6H6O B6272003 1-cyclopropylprop-2-yn-1-one CAS No. 1088610-48-3

1-cyclopropylprop-2-yn-1-one

Cat. No.: B6272003
CAS No.: 1088610-48-3
M. Wt: 94.11 g/mol
InChI Key: RFHBCIDPRWPKLF-UHFFFAOYSA-N
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Description

1-Cyclopropylprop-2-yn-1-one is an organic compound with the molecular formula C6H6O It features a cyclopropyl group attached to a propynone moiety, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylprop-2-yn-1-one can be synthesized through various methods. One common approach involves the cyclopropanation of propargyl ketones. This can be achieved using reagents such as diazomethane or carbenes, which facilitate the formation of the cyclopropyl ring . Another method involves the use of cyclopropyl Grignard reagents in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced catalytic systems to ensure high productivity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylprop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Cyclopropylprop-2-yn-1-one oxides.

    Reduction: Cyclopropylprop-2-yn-1-ol.

    Substitution: Substituted cyclopropyl derivatives.

Mechanism of Action

The mechanism of action of 1-cyclopropylprop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function . The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may interfere with key cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylprop-2-yn-1-one is unique due to its combination of a cyclopropyl group and a propynone moiety.

Properties

CAS No.

1088610-48-3

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

IUPAC Name

1-cyclopropylprop-2-yn-1-one

InChI

InChI=1S/C6H6O/c1-2-6(7)5-3-4-5/h1,5H,3-4H2

InChI Key

RFHBCIDPRWPKLF-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CC1

Purity

95

Origin of Product

United States

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